molecular formula C6H6Br2N2O B126056 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide CAS No. 126353-32-0

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Cat. No.: B126056
CAS No.: 126353-32-0
M. Wt: 281.93 g/mol
InChI Key: NBCBXZRKUNIAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of piperazine phosphate involves dissolving phosphoric acid and anhydrous piperazine in an organic solvent. The two substances are then salified in a reaction kettle under suitable reaction conditions. After the reaction is complete, the mixture undergoes cooling crystallization, centrifugation, washing, and vacuum drying to obtain piperazine phosphate . This method achieves a high yield and purity, making it suitable for industrial production .

Industrial Production Methods: Industrial production of piperazine phosphate often employs fewer organic solvents and achieves a yield of over 90%. The process is simple, cost-effective, and easy to scale up for large-scale production .

Chemical Reactions Analysis

Properties

IUPAC Name

2-bromo-1-pyrazin-2-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBXZRKUNIAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626255
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126353-32-0
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of acetylpyrazine (10 g, 81.88 mmol) in acetic acid (70 mL) is added hydrogen bromide (38% acetic acid solution, 16 mL) followed by pyridinium bromide perbromide (28 g, 83.17 mmol) which is added in a single portion. The reaction is stirred at room temperature for approximately 1.5 hours. A suspension is formed during this time. Diethyl ether is added (500 mL) and the resulting precipitate is collected by filtration. The isolated product is washed with acetonitrile and diethyl ether and is dried under vacuum to give a pale brown solid (23.2 g, quantitative yield). 1H NMR (d6-DMSO) δ 9.19 (1H, m), 8.95 (1H, m), 8.84 (1H, m), 5.02 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Reactant of Route 4
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.